Class-Level Scaffold–Activity Anchoring: The Pyrazol-Furan Carboxamide Core as an Akt1 Inhibitor Pharmacophore
The chemical core of CAS 2034204-35-6 — a pyrazol-furan carboxamide — has been validated as an Akt1 inhibitor pharmacophore in a peer-reviewed study. In that study, a closely related analog (compound 25e) demonstrated Akt1 IC₅₀ of 30.4 nM in a cellular phosphorylation assay (p-PRAS40 in LNCaP cells) and sub-micromolar anti-proliferative activity against HCT116 and OVCAR-8 cell lines [1]. No quantitative Akt1 inhibition data have been published for CAS 2034204-35-6 itself. This constitutes class-level inference only and must not be interpreted as direct potency data for the target compound.
| Evidence Dimension | Akt1 inhibitory activity (cellular p-PRAS40 IC₅₀) |
|---|---|
| Target Compound Data | No published Akt1 IC₅₀ available for CAS 2034204-35-6 |
| Comparator Or Baseline | Compound 25e (representative pyrazol-furan carboxamide analog): Akt1 p-PRAS40 IC₅₀ = 30.4 nM in LNCaP cells [1] |
| Quantified Difference | Not calculable — target compound lacks published activity data |
| Conditions | LNCaP prostate cancer cell line; concentration-dependent inhibition of phospho-PRAS40 measured by Western blot [1] |
Why This Matters
Establishes that the scaffold class possesses measurable kinase inhibition, providing a scientific rationale for procurement as a tool compound for Akt1-focused studies, but without quantitative performance claims for the specific CAS number.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016 Jul 19;117:47-58. doi: 10.1016/j.ejmech.2016.03.074. View Source
